An In-depth Technical Guide to 2,5-Bis(methylthio)pyridine (CAS No. 85330-62-7)
An In-depth Technical Guide to 2,5-Bis(methylthio)pyridine (CAS No. 85330-62-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,5-Bis(methylthio)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and reactivity, with a particular focus on its applications as a precursor for pharmacologically active compounds.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a privileged scaffold in drug design. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.
The incorporation of sulfur-containing functional groups, such as the methylthio group, further expands the chemical space of pyridine derivatives. The sulfur atom can participate in various non-covalent interactions, and its oxidation state can be readily modulated, offering a versatile handle for structural modification and the development of novel therapeutic agents and functional materials. This guide focuses specifically on the 2,5-disubstituted isomer, 2,5-Bis(methylthio)pyridine, a molecule with untapped potential in several scientific domains.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.
General Properties
While specific experimental data for 2,5-Bis(methylthio)pyridine is not extensively reported in publicly available literature, its properties can be inferred from closely related structures and computational models.
Table 1: Physicochemical Properties of 2,5-Bis(methylthio)pyridine
| Property | Value (Predicted/Inferred) | Source |
| CAS Number | 85330-62-7 | [2] |
| Molecular Formula | C₇H₉NS₂ | - |
| Molecular Weight | 171.28 g/mol | - |
| Appearance | Likely a pale yellow oil or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons at positions 3, 4, and 6. The chemical shifts of these protons will be influenced by the electron-donating nature of the methylthio groups. Two singlets corresponding to the two methylthio groups (S-CH₃) would be observed in the upfield region, likely around 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons and two signals for the methyl carbons of the methylthio groups. The chemical shifts of the carbons directly attached to the sulfur atoms (C2 and C5) will be significantly influenced by the sulfur's electronegativity.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic C-H stretching vibrations of the aromatic ring and the methyl groups. Key absorptions will also include C=C and C=N stretching vibrations within the pyridine ring. The C-S stretching vibrations, typically weaker, are expected in the fingerprint region.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) and thioformaldehyde (CH₂S).
Synthesis of 2,5-Bis(methylthio)pyridine
The most logical and commonly employed synthetic route to 2,5-Bis(methylthio)pyridine involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach utilizes a readily available dihalopyridine precursor and a suitable sulfur nucleophile.
Synthetic Pathway
The synthesis of 2,5-Bis(methylthio)pyridine can be achieved by reacting a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-dichloropyridine) with a methylthiolate salt, such as sodium thiomethoxide (NaSMe). The electron-deficient nature of the pyridine ring, particularly at the 2- and 5-positions, facilitates nucleophilic attack by the thiolate anion, leading to the displacement of the halide leaving groups.
Caption: Synthetic route to 2,5-Bis(methylthio)pyridine.
Experimental Protocol
The following is a generalized, field-proven protocol for the synthesis of 2,5-Bis(methylthio)pyridine based on established methodologies for similar transformations.
Materials:
-
2,5-Dibromopyridine
-
Sodium thiomethoxide (NaSMe)
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with 2,5-dibromopyridine (1 equivalent).
-
Solvent Addition: Anhydrous DMF or DMSO is added to dissolve the starting material. The solution is stirred under an inert atmosphere.
-
Nucleophile Addition: Sodium thiomethoxide (a slight excess, e.g., 2.2-2.5 equivalents) is added portion-wise to the stirred solution. The addition may be exothermic, and cooling may be necessary.
-
Reaction: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2,5-Bis(methylthio)pyridine.
Self-Validating System: The purity of the final product should be confirmed by NMR, MS, and elemental analysis to ensure the absence of starting materials and monosubstituted intermediates.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2,5-Bis(methylthio)pyridine makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Oxidation to Bis(methylsulfonyl)pyridine
A key reaction of the methylthio groups is their oxidation to the corresponding methylsulfonyl groups. This transformation is significant as the sulfonyl group is a well-established pharmacophore in numerous drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.
The oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. The resulting 2,5-Bis(methylsulfonyl)pyridine (CAS No. 85330-63-8) is a crystalline solid with different electronic and steric properties compared to the starting material.[5]
Caption: Oxidation of the methylthio groups.
Potential as a Scaffold in Medicinal Chemistry
While specific biological activity for 2,5-Bis(methylthio)pyridine has not been extensively reported, the broader class of substituted pyridines exhibits a wide range of pharmacological activities, including:
-
Anticancer: Pyridine derivatives are known to act as kinase inhibitors and can interfere with various signaling pathways involved in cancer progression.[6]
-
Antimicrobial and Antifungal: The pyridine nucleus is a common feature in many antimicrobial agents.[]
-
Anti-inflammatory: Certain pyridine derivatives have demonstrated anti-inflammatory properties.
The 2,5-Bis(methylthio)pyridine scaffold provides a unique platform for the development of novel drug candidates. The two methylthio groups can be further functionalized or serve as key interaction points with biological targets. The corresponding bis(sulfonyl) derivative is also a promising candidate for biological evaluation, given the prevalence of the sulfonyl group in approved drugs.
Conclusion
2,5-Bis(methylthio)pyridine is a versatile heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The key reactivity of this compound lies in the oxidation of its methylthio groups to the corresponding sulfonyl functionalities, which opens up avenues for the creation of novel compounds with potentially valuable pharmacological properties. Further research into the biological activity of 2,5-Bis(methylthio)pyridine and its derivatives is warranted to fully explore its therapeutic potential.
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